Starting Material Cost and Synthetic Accessibility in AICP NMDA Agonist Route
In the synthesis of the GluN2-specific NMDA receptor glycine site agonist AICP, 4-bromo-1H-indole-2-carboxylic acid was identified as a highly expensive starting material in the previously reported route, prompting the development of an alternative route using cost-efficient 1-bromo-2-methyl-3-nitrobenzene instead [1]. The improved route specifically avoids 4-bromo-1H-indole-2-carboxylic acid due to procurement cost barriers and the requirement for two deprotection steps with methyl ester hydrolysis by NaOH that risked amide bond cleavage [1]. In contrast, ethyl 4-bromo-1H-indole-2-carboxylate (CAS 103858-52-2) was explored as an alternative intermediate via Reissert indole synthesis [1].
| Evidence Dimension | Starting material cost and synthetic step efficiency |
|---|---|
| Target Compound Data | Cost: 'highly expensive'; Deprotection: 'two deprotecting steps are required and methyl ester protecting group was hydrolyzed by NaOH, which might cleave the amide bond' |
| Comparator Or Baseline | Ethyl 4-bromo-1H-indole-2-carboxylate (CAS 103858-52-2); Alternative starting material: 1-bromo-2-methyl-3-nitrobenzene (cost-efficient) |
| Quantified Difference | Route avoidance: Target compound explicitly avoided due to cost and synthetic risk; Improved route uses alternative starting material |
| Conditions | Synthesis of AICP (GluN2-specific NMDA receptor glycine site agonist); previous literature route vs. improved route |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting NMDA receptor agonists, this compound may be cost-prohibitive for large-scale synthesis, and users should evaluate whether ethyl ester or alternative starting materials offer superior cost-efficiency for their specific route.
- [1] Improved synthetic route for the GluN2-specific NMDA receptor glycine site agonist AICP. Tetrahedron Letters. 2020;61(10):151561. DOI: 10.1016/j.tetlet.2020.151561. View Source
